Allyl methallyl ether

描述

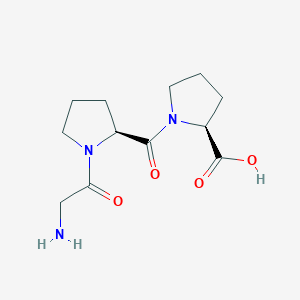

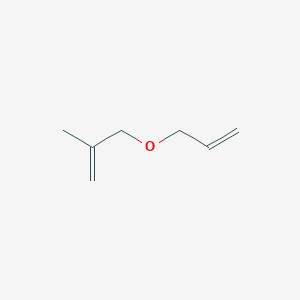

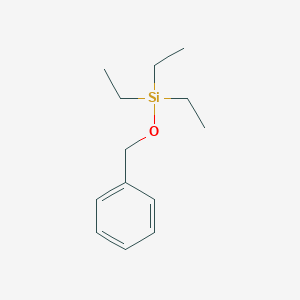

Allyl methallyl ether is a chemical compound with the molecular formula C7H12O and a molecular weight of 112.1696 . It is also known by its IUPAC name, which is 1S/C7H12O/c1-4-5-8-6-7(2)3/h4H,1-2,5-6H2,3H3 .

Synthesis Analysis

The synthesis of Allyl methallyl ether has been explored in several studies. For instance, asymmetric allylic substitution of Morita–Baylis–Hillman (MBH) carbonates with less-nucleophilic phenols mediated by nucleophilic amine catalysis was successfully developed . A variety of substituted aryl allyl ethers were afforded with moderate to high yields with excellent enantioselectivities .Molecular Structure Analysis

The molecular structure of Allyl methallyl ether consists of seven carbon atoms, twelve hydrogen atoms, and one oxygen atom . The structure can be represented in 2D or 3D models .Chemical Reactions Analysis

Allyl ethers, including Allyl methallyl ether, undergo various chemical reactions. For instance, the allyl group undergoes hydroxylation and subsequent periodate scission of the vicinal diol . Repetition of this reaction sequence on the enol tautomer of the aldehyde intermediate releases the deprotected functional group .Physical And Chemical Properties Analysis

Allyl methallyl ether has a density of 0.8±0.1 g/cm3, a boiling point of 122.3±9.0 °C at 760 mmHg, and a vapour pressure of 16.9±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.5±3.0 kJ/mol and a flash point of 13.6±6.3 °C .科学研究应用

Synthesis and Surface Functionalization of Polymers : Allyl methallyl ether is used in the synthesis and modification of aliphatic polyether dendrons. This process involves the utilization of methallyl dichloride as a building block, leading to dendrimers with tailored solubility properties and well-defined unsymmetrical surfaces (Grayson & Fréchet, 2000).

Deprotection in Organic Synthesis : In Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives, Allyl methallyl ether plays a role in the selective and successive cleavage of allyl, methallyl, and prenyl ethers (Tsukamoto, Suzuki, & Kondo, 2007).

Modification of Cellulose : Allyl methallyl ether is used for the allylation or methallylation of commercial methylcellulose, leading to cellulose ethers with varying amounts of carbon-carbon double bonds. This modification impacts the thermal stability and solubility of these cellulose derivatives (Kondo, Isogai, Ishizu, & Nakano, 1987).

Claisen Rearrangement in Organic Chemistry : Allyl methallyl ether undergoes thermal rearrangement in the ortho-Claisen rearrangement of allyl, methallyl, and crotyl ethers, a reaction crucial in organic synthesis and the production of various compounds (Makisumi, 1964).

Catalysis in Organic Reactions : Methallyl chloride, closely related to Allyl methallyl ether, serves as an efficient allyl donor in Grignard Nozaki-Hiyama methallylations, highlighting its role in catalytic processes in organic chemistry (Hassan, Townsend, & Krische, 2011).

Development of Polymeric Materials : Allyl methallyl ether is used in the introduction of pendent carboxylic acid groups into poly(ether sulfone)/poly(ether ether sulfone) polymers, demonstrating its role in the development of modified polymers with specific properties (Esser & Parsons, 1993).

Epoxidation Processes : It is involved in the epoxidation of allylic compounds to corresponding epoxides using hydrogen peroxide and titanium silicalite catalysts. This process is relevant in the synthesis of glycidol, β-methylglycidol, and β-methylepichlorohydrin, which have various applications (Wróblewska, 2005).

安全和危害

属性

IUPAC Name |

2-methyl-3-prop-2-enoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-5-8-6-7(2)3/h4H,1-2,5-6H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCWWIFKJRJLOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162211 | |

| Record name | Allyl methallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl methallyl ether | |

CAS RN |

14289-96-4 | |

| Record name | Allyl methallyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl methallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)

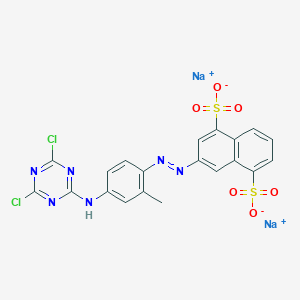

![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)